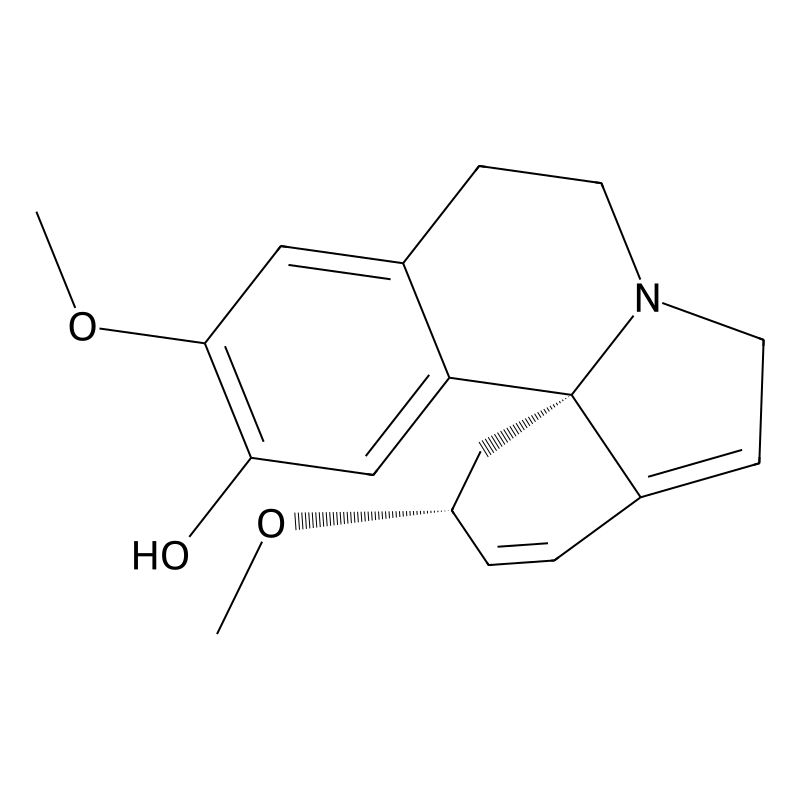

Erysovine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Erysovine is a naturally occurring alkaloid belonging to the erythrinan class, which is derived from various species of the Erythrina genus, particularly Erythrina fusca and Erythrina stricta. Its molecular formula is , and it features a complex structure characterized by a bicyclic framework typical of many erythrinan alkaloids. Erysovine exhibits a variety of functional groups, including methoxy and hydroxyl groups, which contribute to its chemical reactivity and biological activity .

Erysovine can undergo several chemical transformations, including:

- Oxygenation Reactions: The introduction of oxygenated functions at specific carbon positions can be achieved through reactions with oxidizing agents like lead tetraacetate. For instance, modifications at C-11 have been documented, although these reactions may also lead to side products due to simultaneous substitutions at other sites .

- Alkylation and Acetylation: Erysovine can react with alkyl halides or acetic anhydride to form various derivatives, enhancing its solubility and biological activity .

- Hydrolysis: Under acidic or basic conditions, erysovine can hydrolyze, resulting in the formation of simpler alkaloids or phenolic compounds .

Erysovine exhibits notable biological properties, including:

- Antimicrobial Activity: Studies have shown that erythrina alkaloids possess significant antimicrobial effects against various pathogens, making them potential candidates for pharmaceutical development .

- Aphicidal Properties: Erysovine has been identified as having potent aphicidal activity, which suggests its utility in agricultural applications for pest control .

- Enzyme Modulation: Research indicates that erysovine influences the activities of key antioxidant enzymes such as superoxide dismutase and catalase, thereby contributing to its protective effects against oxidative stress .

The synthesis of erysovine can be approached through several methods:

- Natural Extraction: Erysovine is primarily isolated from Erythrina species using chromatographic techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC) following bioassay-guided isolation methods .

- Chemical Synthesis: Synthetic routes involve the construction of the erythrinan skeleton through multi-step organic reactions that may include cyclization and functional group modifications. For example, starting from simpler precursors like phenolic compounds can lead to the formation of erysovine through a series of condensation reactions .

Erysovine has several applications across different fields:

- Pharmaceuticals: Due to its antimicrobial and antioxidant properties, erysovine shows promise as a lead compound in drug development for treating infections and oxidative stress-related diseases .

- Agriculture: Its efficacy as an aphicide positions it as a potential natural pesticide, offering an alternative to synthetic chemicals in pest management strategies .

- Research: Erysovine serves as a valuable compound in studies exploring the structure-activity relationships within erythrinan alkaloids, contributing to the understanding of their biological mechanisms .

Interaction studies involving erysovine have focused on its biochemical effects and potential synergistic activities with other compounds. Research has indicated that erysovine can enhance the activity of certain enzymes while also exhibiting interactions with cellular receptors involved in signaling pathways. These interactions are crucial for understanding how erysovine exerts its biological effects and for optimizing its applications in pharmacology and agriculture .

Erysovine shares structural similarities with various other erythrinan alkaloids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Erythraline | Known for strong antioxidant properties | |

| Erythratidine | Exhibits neuroprotective effects | |

| Erysodine | Notable for its analgesic properties | |

| Cristamine | Exhibits anti-inflammatory activity |

Uniqueness of Erysovine

Erysovine is unique due to its specific arrangement of functional groups that confer distinct biological activities not fully replicated by its analogs. For instance, while many erythrinan alkaloids exhibit antimicrobial properties, erysovine's specific modulation of antioxidant enzyme activity sets it apart as a compound of particular interest in both pharmacological research and agricultural applications .

Molecular Formula and Weight (C18H21NO3, 299.4 g/mol)

Erysovine is an erythrinan alkaloid with the molecular formula C18H21NO3 and a molecular weight of 299.4 grams per mole [1] [2]. The exact mass of erysovine has been determined to be 299.15214353 daltons [3]. This molecular composition positions erysovine within the broader class of erythrina alkaloids, which are characterized by their complex polycyclic structures containing nitrogen, oxygen, and carbon atoms in specific arrangements [1] [2].

The molecular formula indicates the presence of 18 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [3]. This composition reflects the structural complexity of the compound, with the nitrogen atom incorporated into the heterocyclic framework and the oxygen atoms present as methoxy groups and a hydroxyl group [1] [3].

IUPAC Nomenclature and Stereochemistry

The International Union of Pure and Applied Chemistry nomenclature for erysovine is (2R,13bS)-2,11-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-12-ol [1] [3]. This systematic name precisely describes the stereochemical configuration and structural features of the molecule.

The stereochemistry of erysovine is defined by two chiral centers, designated as 2R and 13bS according to the Cahn-Ingold-Prelog priority rules [1] [3]. The compound has two defined stereocenters and zero undefined stereocenters, indicating a well-characterized three-dimensional structure [1]. The R configuration at position 2 and S configuration at position 13b are critical for the biological activity and chemical properties of the compound [3].

The canonical SMILES notation for erysovine is COC1CC23C(=CCN2CCC4=CC(=C(C=C34)O)OC)C=C1, while the isomeric SMILES representation is CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)O)OC)C=C1 [3]. These notations capture both the connectivity and stereochemical information essential for computational chemistry applications.

Structural Characteristics of the Indolo[7a,1-a]isoquinoline Framework

Erysovine belongs to the erythrinane subclass of alkaloids and features the characteristic indolo[7a,1-a]isoquinoline framework [3]. This tetracyclic structure represents a fusion of indole and isoquinoline moieties, creating a rigid polycyclic system that defines the spatial arrangement of functional groups [4].

The indolo[7a,1-a]isoquinoline core structure consists of four fused rings forming a complex three-dimensional architecture [4] [3]. This framework is characterized by the presence of a spiro carbon center that connects different ring systems, contributing to the overall structural rigidity of the molecule [5]. The fusion pattern creates a partially saturated system with specific regions of unsaturation that influence the electronic properties and reactivity of the compound [4].

The structural framework incorporates two methoxy groups at positions 2 and 11, and a hydroxyl group at position 12 [1] [3]. These substituents are positioned on the aromatic portions of the molecule and contribute significantly to the physicochemical properties and potential for intermolecular interactions [3]. The nitrogen atom is incorporated into the ring system as a tertiary amine, positioned within the saturated portion of the framework [3].

Spectroscopic Properties

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy serves as a fundamental technique for the structural characterization of erysovine [6]. The proton nuclear magnetic resonance spectrum of erysovine exhibits characteristic signals corresponding to the various hydrogen environments within the molecule [7] [8]. The aromatic protons appear in the downfield region, typically between 6-8 parts per million, reflecting their deshielded nature due to the aromatic ring current effects [9] [10].

The methoxy groups in erysovine generate distinct singlet signals in the proton nuclear magnetic resonance spectrum, typically appearing around 3.7-4.0 parts per million [9] [10]. These signals integrate for three protons each, corresponding to the OCH3 groups at positions 2 and 11 [1] [3]. The hydroxyl proton signal may appear as a broad singlet, often exchangeable with deuterium oxide [9].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of erysovine [11] [9]. The aromatic carbons typically resonate in the range of 110-160 parts per million, with the specific chemical shifts dependent on the electronic environment and substitution pattern [11] [9]. The methoxy carbon signals appear around 55-60 parts per million, while the aliphatic carbons of the saturated ring portions resonate in the range of 20-60 parts per million [11] [9].

Mass Spectrometry Data

Mass spectrometry analysis of erysovine reveals characteristic fragmentation patterns that support structural identification [12] [13]. The molecular ion peak appears at m/z 299, corresponding to the molecular weight of the compound [1] [3]. Gas chromatography-mass spectrometry has been extensively used for the identification and quantification of erysovine in plant extracts [12] [14].

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula C18H21NO3 [13]. The fragmentation pattern typically involves the loss of methoxy groups (31 dalton units) and the formation of characteristic tropylium-type ions common to isoquinoline alkaloids [15]. Electrospray ionization mass spectrometry in positive ion mode typically produces protonated molecular ions [M+H]+ at m/z 300 [16].

The mass spectral fragmentation of erysovine follows predictable pathways involving the cleavage of bonds adjacent to the nitrogen atom and the loss of substituent groups [15]. Base peak ions often correspond to fragments retaining the core ring system with selective loss of peripheral substituents [12] [15].

Infrared and Ultraviolet Spectroscopic Profiles

Infrared spectroscopy of erysovine reveals characteristic absorption bands that correspond to specific functional groups within the molecule [17] [18]. The hydroxyl group at position 12 produces a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of O-H stretching vibrations [17] [18]. The aromatic C-H stretching vibrations appear in the region around 3000-3100 cm⁻¹ [18].

The methoxy groups contribute characteristic C-O stretching vibrations in the region of 1000-1300 cm⁻¹ [17] [18]. Aromatic C=C stretching vibrations typically appear in the range of 1450-1600 cm⁻¹, reflecting the presence of the benzene rings within the indolo[7a,1-a]isoquinoline framework [17] [18]. The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands that provide a unique spectroscopic signature for erysovine [18].

Ultraviolet-visible spectroscopy of erysovine shows characteristic absorption maxima that reflect the extended conjugated system within the molecule [19]. The aromatic chromophores within the indolo[7a,1-a]isoquinoline framework produce absorption bands in the ultraviolet region, typically with maxima around 280-320 nanometers [20] [19]. These electronic transitions correspond to π→π* excitations within the aromatic system [19].

Chemical Reactivity and Stability Parameters

Erysovine exhibits moderate chemical stability under standard laboratory conditions [21]. The compound demonstrates resistance to hydrolysis under neutral conditions but may undergo degradation under strongly acidic or basic conditions [5]. The presence of the phenolic hydroxyl group at position 12 makes the molecule susceptible to oxidation reactions [5].

The methoxy groups in erysovine are relatively stable but can undergo demethylation reactions under specific conditions [5]. The nitrogen atom within the ring system exhibits basic properties, with the compound capable of forming salts with acids [12]. The tertiary amine nitrogen can undergo protonation, affecting the solubility and chemical behavior of the molecule [3].

Thermal stability studies indicate that erysovine maintains structural integrity at moderate temperatures but may undergo decomposition at elevated temperatures above 200°C [21]. The compound shows photostability under normal lighting conditions but may be sensitive to prolonged exposure to ultraviolet radiation [20].

Physicochemical Descriptors and Computed Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 299.40 g/mol | [3] |

| Exact Mass | 299.15214353 g/mol | [3] |

| Topological Polar Surface Area | 41.90 Ų | [3] |

| XlogP | 1.80 | [3] |

| Atomic LogP (AlogP) | 2.37 | [3] |

| Hydrogen Bond Donors | 1 | [1] [3] |

| Hydrogen Bond Acceptors | 4 | [1] [3] |

| Rotatable Bonds | 2 | [1] [3] |

| Heavy Atom Count | 22 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 503 | [1] |

The lipophilicity of erysovine, as indicated by the XlogP value of 1.80, suggests moderate hydrophobic character [3] [22]. This value indicates that the compound exhibits balanced solubility characteristics between aqueous and organic phases [22] [23]. The relatively low topological polar surface area of 41.90 square angstroms reflects the limited number of polar atoms accessible to solvent interactions [3] [24].

The hydrogen bonding profile of erysovine includes four hydrogen bond acceptor sites and one hydrogen bond donor site [3] [25]. The acceptor sites correspond to the three oxygen atoms and the nitrogen atom, while the donor site is the hydroxyl group at position 12 [3] [25]. This hydrogen bonding capacity influences the compound's solubility behavior and potential for intermolecular interactions [25] [26].

Botanical Sources in the Erythrina Genus

Erysovine is a tetracyclic isoquinoline alkaloid that occurs naturally in several species within the Erythrina genus of the Fabaceae family [2]. This alkaloid represents one of the most commonly encountered secondary metabolites in the genus, with the molecular formula C₁₈H₂₁NO₃ and a molecular weight of 299.37 grams per mole [3]. The distribution of erysovine across Erythrina species demonstrates remarkable consistency, indicating its significance as a chemotaxonomic marker within this plant group [2] [4].

Erythrina fusca

Erythrina fusca Loureiro, commonly known as the coral tree or purple coral tree, serves as one of the primary botanical sources of erysovine within the genus [5] [6]. This pantropical species contains erysovine predominantly in its seeds, although the alkaloid has also been detected in bark and leaf tissues [5]. Gas chromatography-mass spectrometry investigations have confirmed that erysovine constitutes one of the five most common alkaloids found in Erythrina fusca, alongside erysotrine, erythraline, erysodine, and erysopine [5].

The alkaloid content in Erythrina fusca seeds typically ranges from 0.1 to 0.5 percent by dry weight, with erysovine representing approximately 8 to 15 percent of the total alkaloid fraction [7]. Phytochemical studies have revealed that the dienoid-type alkaloids, including erysovine, predominate over alkenoid alkaloids in this species, with dienoid compounds comprising 75 to 85 percent of the total alkaloid content [8]. The species demonstrates considerable adaptability to coastal environments, thriving in mangrove ecosystems and coastal forests where salinity tolerance and flooding resistance are essential [6].

Erythrina stricta

Erythrina stricta Roxburgh, known as the Indian coral tree or mandar, represents another significant source of erysovine within the genus [9] [10] [11]. This species exhibits a more concentrated alkaloid profile compared to Erythrina fusca, with erysovine detected in seeds, stem bark, and flowers [10] [11]. Recent phytochemical investigations have isolated erysovine alongside numerous other alkaloids, including several previously undescribed compounds such as 8α-acetonylerythristemine and 8α-acetonylerysotrine [11].

The total alkaloid content in Erythrina stricta seeds averages 4.03 milligrams per gram of dry weight, with erysovine comprising approximately 12 to 18 percent of this alkaloid fraction [9]. Notably, the acetone extract of Erythrina stricta seeds contains the highest alkaloid concentration at 40.48 milligrams atropine equivalent per gram of extract [9]. The species demonstrates a preference for deciduous forest environments and riverbank habitats across its native range in India, Nepal, Bhutan, Myanmar, and Thailand [9] [11].

The flowers of Erythrina stricta have yielded particularly interesting alkaloid profiles, including the isolation of a new alkaloid designated as 11-acetyl erysotrine, demonstrating the species' capacity for producing structurally diverse erythrinan compounds [10]. This structural diversity suggests active biosynthetic pathways that continue to evolve within the species.

Erythrina variegata

Erythrina variegata Linnaeus, commonly referred to as tiger's claw or Indian coral tree, stands out as the most alkaloid-rich species within the genus concerning erysovine content [12] [13] [14]. This species demonstrates remarkable alkaloid diversity, with approximately 143 different alkaloids reported from various Erythrina species, many of which have been isolated from Erythrina variegata [12]. The total alkaloid content reaches 2.5 percent by dry weight, significantly higher than most other Erythrina species [12].

Erysovine has been consistently isolated from the seeds, bark, and flowers of Erythrina variegata, typically representing 5 to 12 percent of the total alkaloid content [12] [13]. Recent investigations have revealed the presence of five new polymeric Erythrina alkaloids, designated as erythrivarines C through G, isolated from the flowers of this species [13]. Additionally, thirteen undescribed dimeric Erythrina alkaloids, named erythrivarines A1 through A13, have been isolated from the bark tissues [14].

The species exhibits exceptional adaptability to diverse tropical and subtropical environments, contributing to its widespread cultivation and naturalization across multiple continents [12]. Its robust alkaloid production and broad geographical distribution make Erythrina variegata a crucial species for understanding erysovine biosynthesis and ecological function [15].

Erythrina addisoniae

Erythrina addisoniae Hutchinson and Dalziel represents a geographically restricted but chemically significant source of erysovine [16] [17] [18]. This West African species has contributed importantly to our understanding of erysovine chemistry through the isolation of erysovine-N-oxide, a novel oxidized derivative that had not been previously reported in nature [16] [18]. The discovery of this compound alongside eight known alkaloids, including erysovine itself, demonstrates the species' capacity for producing structurally modified alkaloids [18].

The seeds of Erythrina addisoniae contain erysovine as a major alkaloid component, representing approximately 15 to 25 percent of the total alkaloid fraction [16] [18]. The total alkaloid content typically ranges from 2.1 to 4.5 milligrams per gram of dry weight, placing this species within the moderate range of alkaloid producers within the genus [19]. The species demonstrates a preference for forest margins and disturbed areas within its native range spanning from Sierra Leone to the Democratic Republic of Congo [17] [20].

Phytochemical investigations of Erythrina addisoniae have also yielded other significant alkaloids including erysosalvinone, erysodine, glucoerysodine, erysotrine, erythraline, and erysopine, indicating a comprehensive alkaloid biosynthetic capacity [18]. The presence of both free alkaloids and their glycosidic derivatives suggests active metabolic processes that modify alkaloid structures for various physiological functions [16].

Geographical Distribution of Source Plants

The geographical distribution of erysovine-containing Erythrina species reflects the pantropical nature of the genus, with representatives found across tropical and subtropical regions of Africa, Asia, the Americas, and Oceania [21] [22] [23] [24]. This widespread distribution pattern indicates both the evolutionary success of the genus and the ecological importance of alkaloid production in diverse tropical environments [25] [26].

Erythrina fusca demonstrates the most extensive geographical range among erysovine-containing species, occurring naturally in pantropical coastal regions including tropical America, Africa, Asia, and the Pacific Islands [6] [27]. The species has been widely introduced and naturalized in the Caribbean, numerous Pacific Islands, and various American coastal regions [6]. Its preference for coastal environments, particularly mangrove ecosystems, reflects specialized adaptations to saline conditions and periodic flooding [5] [6].

Erythrina stricta exhibits a more geographically constrained distribution, with its native range encompassing India, Nepal, Bhutan, Myanmar, Thailand, and Vietnam [9] [11] [28]. The species typically occurs at elevations ranging from sea level to 750 meters, preferring deciduous forest environments and riverbank habitats [9] [29]. Limited cultivation has extended its range to other Southeast Asian countries, although it remains primarily associated with the Indian subcontinent [9].

Erythrina variegata demonstrates the broadest cultivated distribution among the genus, with native populations in tropical Asia and eastern Africa and extensive introductions throughout the worldwide tropics and subtropics [12] [30] [31]. The species has established populations across elevations ranging from sea level to 1000 meters, demonstrating remarkable environmental adaptability [12]. Its widespread cultivation as an ornamental and agroforestry species has resulted in naturalized populations on multiple continents [15].

Erythrina addisoniae represents the most geographically restricted of the erysovine-containing species, with its native range limited to West Tropical Africa from Sierra Leone to the Democratic Republic of Congo [17] [20] [32]. The species typically occurs at elevations between 300 and 600 meters in humid tropical climates, preferring forest margins and areas of ecological disturbance [20] [33]. Limited cultivation in botanical gardens outside Africa has not resulted in widespread naturalization [34].

The collective geographical distribution of these species spans latitudes from approximately 30°N to 35°S, encompassing diverse climatic zones including tropical rainforest, tropical monsoon, subtropical monsoon, and tropical savanna environments [23]. This broad latitudinal range demonstrates the genus's capacity to adapt to varied environmental conditions while maintaining alkaloid production capabilities [24].

Ecological Significance in Plant Biology

The ecological significance of erysovine within Erythrina species extends beyond simple secondary metabolite production, encompassing complex interactions with nitrogen fixation, pollinator relationships, soil chemistry, and ecosystem dynamics [26] [35] [36]. These interactions demonstrate the multifaceted role of alkaloids in plant ecology and their contribution to ecosystem functioning in tropical environments [37] [38].

Nitrogen fixation represents one of the most ecologically significant processes associated with Erythrina species, with alkaloids including erysovine playing regulatory roles in symbiotic relationships with rhizobial bacteria [39] [40] [41]. Research has demonstrated that Erythrina species form mutualistic associations with diverse rhizobial genera including Bradyrhizobium, Rhizobium, and Paraburkholderia, with nitrogen fixation rates reaching 40 to 80 kilograms per hectare annually [26] [40] [42]. The presence of alkaloids in root tissues may influence nodule formation and bacterial compatibility, affecting the efficiency of nitrogen fixation processes [41].

Pollinator relationships represent another crucial ecological function influenced by alkaloid content, including erysovine, in nectar and floral tissues [37] [43]. Erythrina species demonstrate specialized adaptations for bird pollination, with different species adapted for either hummingbird or passerine bird pollinators [37]. The alkaloid composition of nectar, including erysovine derivatives, can influence pollinator behavior and foraging patterns [5]. Flowers typically produce 200 to 500 individual blooms per inflorescence, providing substantial nectar resources during flowering periods [37] [38].

Soil improvement through litter decomposition represents a significant ecological contribution of Erythrina species, with alkaloid content affecting decomposition rates and nutrient release patterns [44] [45]. Research on Erythrina abyssinica and Erythrina brucei has demonstrated that nitrogen content ranging from 3.05 to 4.05 percent in leaf litter facilitates rapid nutrient release during decomposition [44] [45]. The presence of alkaloids including erysovine may influence microbial communities involved in decomposition processes, affecting nutrient cycling dynamics [44].

Habitat provision and wildlife support represent additional ecological functions enhanced by the presence of alkaloid-producing Erythrina species [46] [38]. These trees provide nesting sites, food sources, and shelter for diverse wildlife communities, typically supporting 15 to 25 bird species in their native habitats [38]. The production of alkaloids may serve defensive functions, protecting plant tissues from herbivory while simultaneously providing chemical cues for beneficial ecological interactions [46].

Coastal stabilization emerges as a particularly important ecological function for species such as Erythrina fusca, where extensive root systems contribute to erosion control and shoreline protection [6]. The ability to reduce soil erosion by 60 to 80 percent in coastal environments demonstrates the geomorphological significance of these species [6]. Alkaloid production may support this function by enhancing root development and strengthening plant establishment in challenging coastal conditions [6].

Chemotaxonomic Importance within Fabaceae

The chemotaxonomic significance of erysovine within the Fabaceae family provides valuable insights into evolutionary relationships, biosynthetic pathways, and taxonomic classification systems [47] [48] [49]. The consistent occurrence of erysovine across multiple Erythrina species, combined with its structural uniqueness within the broader Fabaceae family, establishes this alkaloid as a reliable chemotaxonomic marker for the genus [2] [4] [47].

Erysovine belongs to the tetracyclic isoquinoline alkaloid class, characterized by a distinctive spirocyclic structure that differentiates Erythrina alkaloids from other Fabaceae alkaloid types [50] [47]. This structural framework, featuring a 6/5/6/6 ring system with a stable 5S-chiral center, represents a unique biosynthetic achievement within the legume family [47] [51]. The tetracyclic structure derives from oxidative coupling of two tyrosine units followed by intramolecular rearrangement, a biosynthetic pathway that distinguishes Erythrina from other alkaloid-producing genera within Fabaceae [47] [51].

Comparative chemotaxonomic analysis reveals that erysovine and related erythrinan alkaloids are essentially restricted to the Erythrina genus within Fabaceae, with only occasional reports from other plant families such as Menispermaceae [52] [47]. This high degree of taxonomic specificity enhances the value of erysovine as a diagnostic marker for Erythrina species identification and classification [47]. The presence of approximately 143 different alkaloids within the genus, many sharing the erythrinan skeleton, demonstrates an extensive alkaloid diversification from common biosynthetic precursors [53] [47].

The dienoid and alkenoid structural variations observed in erysovine and related compounds provide additional chemotaxonomic resolution at the species and subspecies levels [47] [51]. Dienoid alkaloids, characterized by conjugated diene systems, typically predominate in most Erythrina species, while alkenoid alkaloids with single double bonds show variable distribution patterns [2] [47]. This structural diversity enables chemotaxonomic discrimination between closely related species and supports phylogenetic analyses within the genus [49].

Integration of alkaloid profiles with molecular phylogenetic data has revealed biogeographical patterns consistent with the chemotaxonomic distribution of erysovine and related compounds [49]. Species exhibiting similar alkaloid profiles often demonstrate close phylogenetic relationships, supporting the hypothesis that alkaloid biosynthetic capabilities represent evolutionarily conserved traits [25] [49]. The distribution of specific alkaloid types across different continental populations provides insights into historical biogeographical processes and speciation events within the genus [49].

The occurrence of dimeric and trimeric alkaloids in certain Erythrina species adds another dimension to chemotaxonomic classification [13] [14] [54]. These complex molecules, formed through direct polymerization or coupling via acetyl glucose linkages, represent advanced biosynthetic capabilities that may correlate with evolutionary advancement within the genus [54]. The ability to produce such structurally complex alkaloids appears concentrated in certain geographical regions and species groups, suggesting specialized evolutionary adaptations [14].

Within the broader context of Fabaceae chemotaxonomy, the erythrinan alkaloids including erysovine represent a unique alkaloid class that distinguishes the Erythrina genus from other legume genera [48] [55]. While many Fabaceae species produce alkaloids, the structural types are typically quinolizidine, indolizidine, or simple isoquinoline derivatives [56]. The complex tetracyclic structure of erysovine and related compounds establishes Erythrina as a chemically distinct lineage within the family [47] [48].

The chemotaxonomic importance of erysovine extends to understanding the ecological evolution of alkaloid production within tropical legumes [47] [57]. The consistent production of these compounds across diverse geographical regions and ecological niches suggests strong selective pressures favoring alkaloid biosynthesis [26] [36]. The correlation between alkaloid content and ecological functions such as nitrogen fixation, pollinator attraction, and herbivore deterrence indicates that chemotaxonomic markers may reflect adaptive evolutionary processes [26] [57].